molecular formula C17H11ClN4OS2 B11456704 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenylquinolin-2(1H)-one

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenylquinolin-2(1H)-one

Cat. No.: B11456704
M. Wt: 386.9 g/mol
InChI Key: KHFGBZUZYODDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenylquinolin-2(1H)-one is a complex organic compound that features a quinoline core substituted with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenylquinolin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the quinoline derivative with thiosemicarbazide and an oxidizing agent such as hydrogen peroxide.

    Final Coupling: The final step involves coupling the thiadiazole-substituted quinoline with a chlorinating agent to introduce the chloro group at the 7-position.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the quinoline ring, leading to various reduced derivatives.

    Substitution: The chloro group at the 7-position can be substituted with nucleophiles such as amines or thiols, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, it has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens.

Medicine

In medicinal chemistry, this compound is being explored for its anticancer properties. It has been found to inhibit certain cancer cell lines by interfering with DNA synthesis and repair mechanisms.

Industry

Industrially, it can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives are being tested for their potential as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenylquinolin-2(1H)-one involves multiple pathways:

    Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase enzymes, which are crucial for DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one: Lacks the chloro group at the 7-position, which may affect its biological activity.

    7-chloro-4-phenylquinolin-2(1H)-one: Lacks the thiadiazole ring, which significantly reduces its antimicrobial and anticancer properties.

Uniqueness

The presence of both the thiadiazole ring and the chloro group in 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenylquinolin-2(1H)-one makes it unique. This combination enhances its biological activity and allows for diverse chemical modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H11ClN4OS2

Molecular Weight

386.9 g/mol

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C17H11ClN4OS2/c18-10-6-7-11-12(8-10)20-15(23)14(24-17-22-21-16(19)25-17)13(11)9-4-2-1-3-5-9/h1-8H,(H2,19,21)(H,20,23)

InChI Key

KHFGBZUZYODDSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=CC(=C3)Cl)SC4=NN=C(S4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.